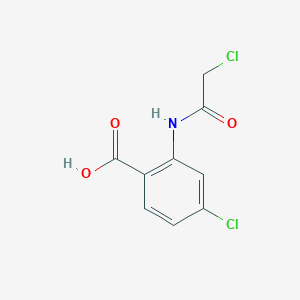

4-Chloro-2-(2-chloroacetamido)benzoic acid

Description

Contextualization within Modern Medicinal Chemistry and Chemical Biology

The compound 4-Chloro-2-(2-chloroacetamido)benzoic acid belongs to the family of N-acylanthranilic acids. Anthranilic acid (2-aminobenzoic acid) and its analogs are recognized as "privileged" pharmacophores in drug development, meaning they can bind to a variety of biological targets. nih.govresearchgate.net This versatility has established them as foundational structures in the synthesis of pharmaceuticals for a wide range of diseases. nih.govresearchgate.net The derivatives of anthranilic acid are central to the management of metabolic disorders and have demonstrated notable antimicrobial, antiviral, and insecticidal properties. nih.gov

The specific structure of 4-Chloro-2-(2-chloroacetamido)benzoic acid incorporates several key chemical features that are highly relevant in medicinal chemistry. The presence of chlorine atoms can enhance a molecule's metabolic stability and its ability to penetrate cell membranes (lipophilicity), while also enabling specific interactions within the binding pockets of target proteins. The chloroacetamido group is a particularly reactive moiety, capable of forming strong, covalent bonds with biological targets, a mechanism often exploited for potent and long-lasting enzyme inhibition.

Rationale for Investigating the 4-Chloro-2-(2-chloroacetamido)benzoic Acid Scaffold in Drug Discovery

The scientific interest in the 4-Chloro-2-(2-chloroacetamido)benzoic acid scaffold is rooted in the strategic combination of its functional groups, which suggests potential for targeted therapeutic action. The core structure is a derivative of anthranilic acid, a scaffold known to be a precursor for various bioactive compounds, including anti-inflammatory agents known as fenamates. nih.gov

The key components of the molecule contribute to its potential in the following ways:

Anthranilic Acid Core : This provides a robust and versatile base, offering sites for chemical modification to fine-tune the compound's biological activity and pharmacokinetic properties. nih.govnih.gov

4-Chloro Substituent : Halogenation is a common strategy in drug design. The chlorine atom at the 4-position can influence the electronic properties of the benzene ring and improve the compound's ability to cross biological membranes.

2-(2-chloroacetamido) Group : This N-acyl group is a critical feature. The chloroacetyl moiety is an electrophilic group that can act as an irreversible inhibitor by forming a covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme or protein. This mechanism of action can lead to high potency and prolonged duration of effect.

This combination of a proven pharmacophore core with a reactive, target-binding group makes the 4-Chloro-2-(2-chloroacetamido)benzoic acid scaffold a compelling candidate for the development of novel inhibitors for various enzymes and proteins implicated in disease. For instance, a structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of the TMEM206 ion channel, highlighting the potential of this class of compounds to modulate challenging biological targets. nih.gov

Overview of Prior Research on Related Chloroacetamido Benzoic Acid Derivatives

While direct and extensive research on 4-Chloro-2-(2-chloroacetamido)benzoic acid is still emerging, significant studies on its structural isomer, 4-(2-chloroacetamido)benzoic acid, and other related derivatives provide a strong foundation for its investigation. researchgate.net The chloroacetamido moiety is known to be important for a range of biological activities. researchgate.net

Anticancer Research: Derivatives of chloroacetamido benzoic acids have been synthesized and evaluated for their potential as anticancer agents. Several studies have focused on their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy that plays a crucial role in angiogenesis (the formation of new blood vessels that tumors need to grow).

For example, a series of new quinoxaline (B1680401) derivatives, synthesized using 4-(2-chloroacetamido)benzoyl chloride as an intermediate, were tested for their anti-proliferative activities against various cancer cell lines. researchgate.net Some of these compounds demonstrated potent inhibition of VEGFR-2 and significant cytotoxic activities against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells, with activity comparable to or better than the established drugs doxorubicin and sorafenib (B1663141) in some cases. researchgate.net

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Sorafenib (Reference) | VEGFR-2 | 1.27 |

| Compound 15 | VEGFR-2 | 1.09 |

| Compound 17b | VEGFR-2 | 1.19 |

| Compound 15 | HepG-2 | 5.30 |

| Compound 15 | MCF-7 | 2.20 |

| Compound 15 | HCT-116 | 5.50 |

Local Anesthetic Research: The 4-(2-chloroacetamido)benzoic acid scaffold has also been explored for the development of local anesthetics. researchgate.net Researchers synthesized a series of ester, amide, and imidazole (B134444) derivatives based on the hypothesis that the chloroacetamido group could provide sufficient ionization character to the amide nitrogen, mimicking the function of the alkyl substituted nitrogen typically found in local anesthetics. researchgate.netresearchgate.net Several of these synthesized compounds showed promising local anesthetic activity when compared to the standard lignocaine HCl. researchgate.net

Other Applications: The parent compound, 4-(2-chloroacetamido)benzoic acid, has been used as a key intermediate in the synthesis of derivatives of Matijing-Su, which were evaluated for their activity against the hepatitis B virus (HBV). sigmaaldrich.com

This body of research on closely related chloroacetamido benzoic acid derivatives demonstrates the broad therapeutic potential of this chemical class, spanning from oncology to anesthesiology and virology. The findings strongly support the rationale for a focused investigation into the specific properties and biological activities of 4-Chloro-2-(2-chloroacetamido)benzoic acid.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(2-chloroacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBUFMHSXZTGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 2 Chloroacetamido Benzoic Acid and Its Analogs

Strategic Design of Synthetic Routes for the Chloroacetamido Benzoic Acid Core

The construction of the 4-chloro-2-(2-chloroacetamido)benzoic acid scaffold is strategically planned to allow for versatile derivatization. The synthetic approach typically involves a multi-step sequence starting from readily available precursors, with a focus on the efficient introduction of key functional groups.

Multi-Step Synthesis from Precursors (e.g., Aminobenzoic Acid Intermediates)

A common and effective method for synthesizing the chloroacetamido benzoic acid core begins with an aminobenzoic acid intermediate, such as 4-aminobenzoic acid. researchgate.netnih.gov The primary step in this synthesis is the acylation of the amino group. This is typically achieved by reacting the aminobenzoic acid with chloroacetyl chloride. researchgate.netnih.govnih.gov This reaction, often performed in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695) with a base such as triethylamine (B128534), introduces the reactive 2-chloroacetamido moiety, yielding the target acid. researchgate.netnih.gov

The synthesis of the key intermediate, 4-(2-chloroacetamido)benzoic acid, is a foundational step for further derivatizations. The general scheme is outlined below:

Table 1: Synthesis of 4-(2-chloroacetamido)benzoic acid

| Step | Starting Material | Reagent(s) | Conditions | Product | Purpose |

|---|

This straightforward N-acylation provides the core structure, which serves as a versatile platform for subsequent modifications.

Functional Group Introduction and Derivatization

The strategic introduction of the chloroacetamido group is central to the synthetic design. This functional group serves two main purposes. Firstly, the amide linkage is a common feature in biologically active molecules. Secondly, the chlorine atom on the acetyl group provides a reactive site for nucleophilic substitution, which is exploited in the formation of various derivatives, including heterocycles. researchgate.netnih.gov

The carboxylic acid group is the other key functional handle on the molecule. Its acidic nature allows for classic transformations such as esterification and amidation, providing straightforward pathways to generate large libraries of analogs for structure-activity relationship studies. researchgate.net

Chemical Transformations for the Generation of Diverse Derivatives

The 4-chloro-2-(2-chloroacetamido)benzoic acid core is readily transformed into a wide array of derivatives through modifications at the carboxylic acid and the chloroacetyl moieties.

Esterification Reactions for Carboxylic Acid Modifications

The carboxylic acid group of 4-(2-chloroacetamido)benzoic acid can be converted to its corresponding esters through standard esterification procedures. Fischer's esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), is a commonly employed method. researchgate.netresearchgate.net This reaction allows for the incorporation of various alkyl or aryl groups, thereby modifying the lipophilicity and steric properties of the parent molecule. researchgate.net

Table 2: Representative Esterification of 4-(2-chloroacetamido)benzoic acid

| Reaction Type | Reagents | Conditions | Product Type |

|---|

A series of eight different ester derivatives have been synthesized using this method, highlighting its utility in generating molecular diversity. researchgate.net

Amidation Reactions for Amide Linkage Diversification

The conversion of the carboxylic acid to a secondary or tertiary amide is another crucial transformation. This is often achieved via a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate, typically using thionyl chloride (SOCl₂) with a hint of pyridine (B92270) or DMF. researchgate.netnih.gov This intermediate, 4-(2-chloroacetamido)benzoyl chloride, is then reacted with a primary or secondary amine to form the desired amide. nih.gov This sequence, a variation of the Schotten-Baumann reaction, is highly efficient for creating a diverse range of benzamide (B126) derivatives. researchgate.net

Table 3: Representative Amidation of 4-(2-chloroacetamido)benzoic acid

| Step | Reagents | Conditions | Intermediate/Product Type |

|---|---|---|---|

| 1. Acyl Chloride Formation | Thionyl chloride, Pyridine | 0-4°C | 4-(2-chloroacetamido)benzoyl chloride researchgate.net |

Researchers have successfully synthesized numerous amide derivatives using various substituted anilines and cyclohexylamine. nih.govresearchgate.net

Cyclization and Heterocycle Formation (e.g., Imidazoles, Quinoxalines, Benzoxazoles, Benzimidazoles, Triazoles)

The reactive chloroacetyl group is a key feature that enables the synthesis of various heterocyclic systems fused or linked to the benzoic acid core.

Imidazoles: Imidazole (B134444) derivatives can be synthesized from 4-(2-chloroacetamido)benzoic acid. One reported method involves a substitution reaction with imidazole, catalyzed by aluminum chloride (AlCl₃) under reflux conditions. researchgate.netresearchgate.net

Quinoxalines: Quinoxaline (B1680401) moieties can be incorporated by reacting amide derivatives of the parent acid. For instance, various 4-(2-chloroacetamido)-N-(substituted)benzamides can be reacted with the potassium salt of 3-methylquinoxalin-2(1H)-one in DMF. researchgate.net The chloroacetyl group undergoes nucleophilic substitution by the quinoxalinone nitrogen, linking the two heterocyclic systems. researchgate.net

Benzoxazoles: The synthesis of benzoxazole-containing compounds can be achieved by using the 4-(2-chloroacetamido)benzoyl chloride intermediate. nih.gov This acyl chloride is first reacted with various amines to form benzamide derivatives. These derivatives are then reacted with potassium salts of 2-mercaptobenzoxazoles in DMF, where the sulfur atom displaces the chlorine on the acetamido group, resulting in benzoxazole-benzamide conjugates linked by a thioacetamido bridge. nih.gov

Benzimidazoles: The chloroacetamido group is an excellent precursor for introducing benzimidazole (B57391) rings. In one synthetic route, 4-(2-chloroacetamido)benzoic acid is reacted with 2-mercaptobenzimidazole. nih.gov The sulfur atom of the benzimidazole acts as a nucleophile, displacing the chlorine atom to form 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. nih.gov

Triazoles: The chloroacetamide functionality is also used to attach pre-formed triazole rings. Chloroacetamide derivatives can be treated with sodium 1H-1,2,3-triazole-5-thiolate in a nucleophilic substitution reaction. nih.gov The triazole thiolate displaces the chloride to afford thioacetamide-triazole analogs, effectively incorporating the triazole heterocycle into the final structure. nih.gov

Table 4: Summary of Heterocycle Formation from 4-Chloro-2-(2-chloroacetamido)benzoic Acid and its Derivatives

| Heterocycle | Key Reagent(s) | Reaction Type |

|---|---|---|

| Imidazole | Imidazole, AlCl₃ | Substitution researchgate.netresearchgate.net |

| Quinoxaline | Potassium salt of 3-methylquinoxalin-2(1H)-one | Nucleophilic Substitution researchgate.net |

| Benzoxazole | Potassium salts of 2-mercaptobenzoxazoles | Nucleophilic Substitution nih.gov |

| Benzimidazole | 2-Mercaptobenzimidazole | Nucleophilic Substitution nih.gov |

Optimization of Synthetic Pathways and Yields for Academic Research

In academic research, the optimization of synthetic pathways is crucial for maximizing product yields, ensuring high purity, and developing efficient, reproducible methods. The primary route for synthesizing 4-Chloro-2-(2-chloroacetamido)benzoic acid involves the N-acylation of 2-amino-4-chlorobenzoic acid with chloroacetyl chloride. While this reaction is straightforward, its efficiency is highly dependent on carefully controlled parameters. Academic investigations into analogous N-acylation reactions provide a framework for optimizing this specific transformation, focusing on the choice of solvent, the type of acid scavenger (base), and reaction temperature.

The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-4-chlorobenzoic acid on the electrophilic carbonyl carbon of chloroacetyl chloride. A key byproduct of this reaction is hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the addition of a base to act as an HCl scavenger is essential for driving the reaction to completion.

Influence of Solvent and Base on Reaction Yield

The selection of an appropriate solvent and base is a critical optimization step. The solvent must effectively dissolve the starting materials while being inert to the highly reactive acyl chloride. The base must be strong enough to neutralize the generated HCl but not so strong as to promote unwanted side reactions, such as the hydrolysis of chloroacetyl chloride.

Research on similar acylation processes highlights the effectiveness of aprotic solvents, ranging from nonpolar (like toluene) to polar (like N,N-dimethylformamide, DMF). The choice of solvent can influence the reaction rate and the solubility of the ammonium (B1175870) salt byproduct, which can impact the ease of purification. For the base, both organic tertiary amines (e.g., triethylamine, pyridine) and inorganic bases (e.g., potassium carbonate, sodium bicarbonate) are commonly employed in academic settings for analogous reactions. google.com

Systematic studies on related syntheses often vary these two parameters to identify the optimal conditions. For instance, a polar aprotic solvent like acetonitrile (B52724) or DMF might enhance the reaction rate, while a less polar solvent like dichloromethane (B109758) (DCM) could simplify product isolation. The choice of base is equally critical; triethylamine is a common choice, but its hydrochloride salt can sometimes complicate purification. An inorganic base like potassium carbonate offers the advantage of being easily removed by filtration. google.com

The findings from such optimization studies for analogous transformations can be summarized to illustrate the impact on yield.

| Entry | Solvent | Base | Reaction Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | Triethylamine | 0 to RT | 75 |

| 2 | Acetonitrile | Triethylamine | 0 to RT | 82 |

| 3 | N,N-Dimethylformamide (DMF) | Pyridine | 0 to RT | 85 |

| 4 | Acetonitrile | Potassium Carbonate | RT | 88 |

| 5 | Toluene | Pyridine | RT to 40 | 70 |

This table represents a compilation of typical results for optimizing N-acylation reactions of aminobenzoic acids in an academic research context, illustrating how systematic variation of solvent and base can significantly improve product yield.

Temperature Control and Reagent Addition

Temperature management is another key aspect of optimization. The N-acylation reaction is typically exothermic. Academic laboratory procedures often involve the slow, dropwise addition of the chloroacetyl chloride to a cooled solution (0-5 °C) of the amine and base. researchgate.netresearchgate.net This controlled addition and low initial temperature help to dissipate heat, preventing the formation of side products and ensuring the stability of the acyl chloride. After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion. This strategy balances the need for controlling reactivity with achieving a high conversion rate, thereby maximizing the yield of the desired product. Further refinement in a research setting might involve testing different temperature profiles to find the ideal balance for this specific substrate.

Mechanistic Insights into Biological Activities of 4 Chloro 2 2 Chloroacetamido Benzoic Acid Analogs

Modulation of Ion Channel Function

The ability of 4-Chloro-2-(2-chloroacetamido)benzoic acid analogs to interact with and modulate the function of various ion channels is a significant area of investigation. These interactions are critical to their potential therapeutic effects, particularly in the contexts of cellular excitability and signaling.

Analogs of 4-Chloro-2-(2-chloroacetamido)benzoic acid have been investigated for their local anesthetic properties, an activity intrinsically linked to the blockade of voltage-gated sodium channels. researchgate.netnih.gov These channels are transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. nih.gov Local anesthetics function by targeting specific sites within these channels, thereby inhibiting sodium ion influx and preventing nerve impulse conduction. nih.govuni-luebeck.de While the broad mechanism involves interaction with voltage-gated sodium channels, specific studies focusing on the interaction between 4-Chloro-2-(2-chloroacetamido)benzoic acid itself and the prokaryotic voltage-gated sodium channel from Arcobacter butzleri (NaVAb), a common model for eukaryotic channels, are not extensively detailed in the available literature. nih.gov However, the established role of structurally related compounds as local anesthetics suggests a shared mechanism of action involving the modulation of these critical ion channels. nih.gov

A specific analog, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of TMEM206. nih.govfrontiersin.orgresearchgate.net TMEM206 is the molecular component of proton-activated outwardly rectifying anion channels (PAORAC), which conduct chloride ions in response to extracellular acidification. nih.gov Research has demonstrated that CBA acts as a small molecule inhibitor of TMEM206-mediated currents, particularly at a low pH of 4.5. nih.govnih.gov The inhibitory activity is pH-dependent, with limited efficacy at a higher pH of 6.0. nih.govnih.gov This specific inhibitory profile makes CBA a valuable pharmacological tool for studying the function of TMEM206. frontiersin.org The half-maximal inhibitory concentration (IC₅₀) for CBA against TMEM206 has been calculated to be 9.55 µM at low pH. nih.govfrontiersin.orgnih.gov

Table 1: Inhibitory Activity of CBA against TMEM206

| Compound | Target | IC₅₀ | Condition |

| 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | TMEM206 | 9.55 µM | Low pH (e.g., 4.5) |

The functional consequences of the interaction between 4-Chloro-2-(2-chloroacetamido)benzoic acid analogs and ion channels have been elucidated through cellular electrophysiological studies. Using the whole-cell patch-clamp technique, researchers have confirmed that CBA effectively inhibits TMEM206-mediated currents in HCT116 colorectal cancer cells. nih.gov

Further electrophysiological investigations in enzymatically isolated canine left ventricular cardiomyocytes revealed that CBA has broader effects on cardiac ion channels. mdpi.comnih.gov In these cells, 10 µM of CBA was found to:

Reduce the action potential duration at 75% and 90% repolarization by approximately 9%. nih.gov

Decrease the transient outward potassium current (Ito) by about 20%. mdpi.com

Reduce the late sodium current (INa,L) by approximately 47%. mdpi.com

Not affect the L-type calcium and inward rectifier potassium currents. mdpi.com

These findings indicate that while specific analogs like CBA are potent inhibitors of TMEM206, they can also modulate other ion channels, leading to significant functional changes in cellular electrophysiology. mdpi.comnih.gov

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

Beyond ion channel modulation, derivatives of this chemical family have demonstrated significant potential as anticancer agents. Their mechanisms involve targeting key signaling pathways that are crucial for tumor growth, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.goveurekaselect.com Several derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and identified as potent inhibitors of VEGFR-2 kinase activity. nih.govresearchgate.net By blocking the ATP binding site of the kinase, these inhibitors prevent the downstream signaling that leads to endothelial cell proliferation and migration. nih.gov

In one study, novel quinoxaline (B1680401) derivatives based on the 4-(2-chloroacetamido)benzoic acid scaffold were evaluated. researchgate.net Compounds 15 and 17b from this series showed potent VEGFR-2 inhibition with IC₅₀ values of 1.09 µM and 1.19 µM, respectively, which were more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 1.27 µM). researchgate.net Another series of bis( nih.govfrontiersin.orgnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also showed highly potent inhibition, with the 2,5-dichloro substituted amide derivative 23j exhibiting an IC₅₀ of 3.7 nM against VEGFR-2. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Analogs

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 15 | 1.09 | Sorafenib | 1.27 |

| 17b | 1.19 | Sorafenib | 1.27 |

| 23j (nM) | 3.7 | - | - |

| 23i (nM) | 9.4 | - | - |

The antiproliferative effects of these compounds are also linked to their ability to interfere with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to a halt in proliferation and the induction of cell death (apoptosis). Research on a related analog, compound 4b , which was identified as a potent TGFβR1 inhibitor, demonstrated that it could induce cell cycle arrest at the G2/M phase in prostate cancer cells. researchgate.net This arrest was accompanied by an induction of apoptosis, evidenced by an increase in the pre-G1 cell population. researchgate.net These findings suggest that in addition to inhibiting specific kinases like VEGFR-2, these compounds can exert their anticancer effects by directly perturbing the machinery of cell division. researchgate.net

Mechanisms of Programmed Cell Death Induction (e.g., Caspase Pathway Activation, Bcl-2 Family Modulation)

N-acyl-anthranilic acid derivatives and related compounds have been investigated for their ability to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis. The primary mechanisms often involve the activation of the caspase cascade and modulation of the Bcl-2 family of proteins.

Bcl-2 Family Modulation: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. Anti-apoptotic Bcl-2 proteins function to prevent the release of cytochrome c from the mitochondria, a critical event in the activation of caspase-9. nih.gov It is hypothesized that some N-acyl-anthranilic acid analogs may exert their pro-apoptotic effects by either downregulating the expression of anti-apoptotic Bcl-2 proteins or by promoting the activity of pro-apoptotic members. This disruption of the mitochondrial outer membrane integrity leads to the release of cytochrome c and the subsequent activation of the caspase cascade. The interaction between various Bcl-2 family members is crucial in this regulation, with Bcl-2 itself being able to form heterodimers with the pro-apoptotic protein Bax. nih.gov

| Apoptotic Mechanism | Key Molecular Events | Relevant Analogs/Compound Classes |

| Caspase Pathway Activation | - Activation of initiator caspase-9- Cleavage and activation of executioner caspase-3 | 4-aryl-4H-chromenes |

| Bcl-2 Family Modulation | - Downregulation of anti-apoptotic proteins (e.g., Bcl-2)- Promotion of pro-apoptotic protein activity (e.g., Bax) | General N-acyl-anthranilic acid derivatives (hypothesized) |

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of anthranilic acid have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.

N-acyl-anthranilic acid derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific spectrum of activity can vary depending on the substitutions on the anthranilic acid scaffold.

The modes of action for these compounds are believed to be multifaceted. One proposed mechanism for certain anthranilic acid derivatives is the induction of intrabacterial acidification. This disruption of the internal pH homeostasis and membrane potential can interfere with essential cellular processes, leading to bacterial growth inhibition or death. nih.gov Another potential mode of action is the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria like Pseudomonas aeruginosa. By targeting the PQS (Pseudomonas quinolone signal)-dependent QS system, certain halogen-substituted anthranilic acid derivatives can reduce the production of virulence factors and biofilm formation. nih.gov

| Bacterial Strain Type | Potential Mode of Action | Example Analogs/Derivatives |

| Gram-Positive (e.g., Staphylococcus aureus) | Disruption of cellular processes (general) | 5-chloro-2-(undec-10-enamido) benzoic acid gvsu.edu |

| Gram-Negative (e.g., Pseudomonas aeruginosa) | Inhibition of Quorum Sensing (PQS system) | Halogen-substituted anthranilic acids nih.gov |

| Mycobacteria (e.g., Mycobacterium tuberculosis) | Intrabacterial acidification | Fluorinated anthranilic acid analogs nih.gov |

Several anthranilic acid derivatives have also been evaluated for their antifungal properties. While some derivatives have shown limited to no significant antifungal effect in certain studies researchgate.net, others have demonstrated promising activity.

The precise cellular targets of N-acyl-anthranilic acid derivatives in fungi are not yet fully elucidated. However, based on the mechanisms of other antifungal agents and the chemical nature of these compounds, potential targets could include the fungal cell membrane or essential metabolic pathways. For instance, some antifungal compounds work by disrupting the integrity of the fungal cell membrane, leading to leakage of cellular contents. Other potential targets include enzymes involved in critical biosynthetic pathways. Research on anthranilic acid derivatives isolated from a marine-derived fungus, Penicillium paneum, has identified cytotoxic activities, suggesting that these compounds can interfere with fundamental cellular processes that may also be relevant to their antifungal action. mdpi.com

| Fungal Pathogen Group | Potential Cellular Target | Observed Effect |

| Plant-pathogenic fungi (e.g., A. brassicae, F. graminearum) | Not specifically determined | Cytotoxicity in some derivatives mdpi.com |

| Human pathogenic fungi | Not specifically determined | Variable activity observed across different derivatives |

Anti-Hepatitis B Virus (HBV) Activity and Antiviral Pathways

The potential of benzoic acid and its derivatives as antiviral agents has been explored, including against the Hepatitis B virus (HBV). While direct evidence for 4-Chloro-2-(2-chloroacetamido)benzoic acid is lacking, studies on related compounds provide insights into possible antiviral pathways.

The replication cycle of HBV presents several potential targets for antiviral intervention. These include viral entry into host cells, the reverse transcription of the pregenomic RNA, and the assembly and release of new virions. Some novel inhibitors of HBV replication have been shown to act at steps between the synthesis of viral RNA and the packaging of the pregenomic RNA into immature core particles. nih.gov For example, a class of phenylpropenamide derivatives was found to be a potent and selective inhibitor of HBV replication. nih.gov Other approaches have focused on inhibiting the HBV ribonuclease H (RNaseH), which is essential for viral DNA synthesis. nih.gov Furthermore, some neplanocin A derivatives have been identified as selective inhibitors of HBV replication with a unique mechanism of action that involves the reduction of intracellular HBV RNA levels. researchgate.net Although the precise mechanism for N-acyl-anthranilic acid derivatives against HBV is not established, it is plausible that they could interfere with one or more of these critical viral processes.

| Potential Antiviral Pathway | Mechanism of Inhibition | Relevant Compound Classes |

| Inhibition of Viral Replication | Interference with pregenomic RNA packaging | Phenylpropenamide derivatives nih.gov |

| Inhibition of Viral Enzymes | Targeting Ribonuclease H (RNaseH) activity | N-hydroxyisoquinolinediones nih.gov |

| Reduction of Viral RNA | Decreasing intracellular HBV RNA levels | Neplanocin A derivatives researchgate.net |

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecules to the active site of proteins.

Voltage-Gated Sodium Channels: Derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid have been investigated as potential local anesthetics by studying their interactions with voltage-gated sodium channels. researchgate.net In one in-silico study, five derivatives were designed based on the 4-(2-chloroacetamido)benzoic acid scaffold and docked into the NaVAb voltage-gated sodium channel (PDB ID: 3RVY). researchgate.net The results indicated strong interactions between the compounds and the sodium channel components, suggesting a potential to block nerve conductance. researchgate.net Lignocaine was used as a standard reference in these studies. researchgate.net The docking scores, which represent the binding affinity, indicated that the designed compounds have a strong potential for local anesthetic activity. researchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key enzyme in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.govrsc.org The compound 4-(2-chloroacetamido)benzoic acid itself has been used as a key intermediate in the synthesis of more complex molecules designed to inhibit VEGFR-2. nih.gov Molecular docking simulations are a crucial part of such studies to predict how these synthesized compounds bind to the ATP-binding site of VEGFR-2. nih.gov For instance, the re-docking of known inhibitors like axitinib (B1684631) into the VEGFR-2 active site is often performed to validate the docking protocol, ensuring accuracy in predicting the binding modes of new derivatives. nih.gov These simulations help in understanding how ligands interact with key residues in the hydrophobic pocket near the DFG motif of the activation loop, which is crucial for the kinase's activity. nih.gov

Table 1: Molecular Docking Results for 4-(2-chloroacetamido)benzoic acid Derivatives.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|---|

| Voltage-Gated Sodium Channel | 3RVY | Derivative A5 (imidazole-containing) | Data Not Specified | Not Specified | Strong Interaction |

Computational studies have successfully identified the key amino acid residues that are crucial for the binding of ligands derived from the 4-Chloro-2-(2-chloroacetamido)benzoic acid scaffold. For example, in studies targeting cyclooxygenase (COX-2), derivatives have shown interactions with residues such as ASN382 and HIS207 through hydrogen bonding and π-π stacking. researchgate.net When targeting VEGFR-2, the critical interactions often involve residues within the hydrophobic pocket of the kinase domain, such as Glu917, Cys919, and Asp1046, which are essential for stabilizing the ligand in the active site. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study the geometric and electronic properties of molecules.

DFT calculations have been employed to determine the most stable conformations of 4-(2-chloroacetamido)benzoic acid derivatives. researchgate.net By optimizing the molecular geometry, researchers can identify the lowest energy structure, which is the most likely conformation of the molecule. mdpi.com For instance, a study on various derivatives of 4-(2-chloroacetamido)benzoic acid highlighted that a compound containing an imidazole (B134444) group (A5) demonstrated a more stable conformation compared to the standard drug, lignocaine. researchgate.net This conformational stability is a key factor in how the molecule will interact with its biological target. researchgate.net

DFT calculations provide valuable insights into the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower stability. researchgate.net For derivatives of 4-(2-chloroacetamido)benzoic acid, DFT studies have suggested that they are kinetically unstable and more chemically reactive compared to parent drugs, acting as effective electron donors. researchgate.net These electronic descriptors are crucial for understanding the molecule's potential to participate in chemical reactions and biological interactions. researchgate.net

Table 2: DFT Calculated Properties for 4-(2-chloroacetamido)benzoic acid Derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Stability |

|---|---|---|---|---|

| Derivative Series | -5.42 to -6.76 | Data Not Specified | Data Not Specified | Kinetically Unstable |

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening is a computational strategy used in drug discovery to identify molecules with similar properties to a known active compound. mdpi.commdpi.com This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. While specific studies focusing solely on using "4-Chloro-2-(2-chloroacetamido)benzoic acid" as a query for ligand-based virtual screening are not detailed in the provided context, the general methodology is highly relevant.

In a typical workflow, a pharmacophore model can be generated based on the key chemical features of an active molecule like a derivative of 4-Chloro-2-(2-chloroacetamido)benzoic acid. mdpi.com This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, is then used to screen large chemical databases for compounds that match the pharmacophore. mdpi.com This technique, often combined with structure-based methods like molecular docking, is a powerful tool for identifying novel lead compounds for further development. rsc.orgbenthamscience.com

3D-Shape and Pharmacophore Similarity Algorithms for Lead Discovery

The principle that molecules with similar three-dimensional shapes and pharmacophoric features are likely to exhibit similar biological activities is a cornerstone of ligand-based virtual screening. nih.gov This approach has been successfully employed in the discovery of novel inhibitors for various biological targets. While direct studies on 4-Chloro-2-(2-chloroacetamido)benzoic acid are not extensively documented in this specific context, a noteworthy example is the identification of a structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), as a potential ion channel inhibitor through a ligand-based virtual screening (LBVS) campaign. nih.gov

This study utilized 3D-shape and pharmacophore similarity algorithms to screen for new molecular entities. nih.gov The process began with a known, albeit weak and unspecific, inhibitor as a template. The screening then identified CBA and other related compounds as potential inhibitors. nih.gov One of the key technologies in this endeavor is the use of algorithms like the atom category eXtended Ligand Overlap Score (xLOS), which has proven effective in the discovery of ion channel inhibitors. nih.gov

The general workflow for such a computational study is outlined in the table below:

| Step | Description | Key Considerations |

| 1. Template Selection | A known active molecule is chosen as the starting point for the similarity search. | The template's binding mode and key pharmacophoric features should be well-characterized if possible. |

| 2. Database Preparation | A large database of chemical compounds is prepared for screening. | Compounds are typically represented as multiple low-energy 3D conformers. |

| 3. Similarity Search | The database is screened against the template using 3D-shape and pharmacophore similarity algorithms. | Algorithms compare the shape, volume, and spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). |

| 4. Hit Identification | Compounds with high similarity scores to the template are identified as potential "hits". | A scoring threshold is set to balance the novelty of the hits with their similarity to the template. |

| 5. Post-Screening Analysis | The identified hits are further analyzed and prioritized for experimental testing. | This may involve visual inspection, docking studies (if a target structure is available), and assessment of drug-like properties. |

In the case of the CBA discovery, the successful identification of this compound underscores the power of 3D similarity methods to identify novel scaffolds that retain the key interaction features of the original template. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown, as it relies solely on the information derived from known active ligands.

Cheminformatics Approaches in Derivative Library Design

Cheminformatics plays a pivotal role in the rational design of derivative libraries, enabling the systematic exploration of the chemical space around a core scaffold like 4-Chloro-2-(2-chloroacetamido)benzoic acid. nih.gov The goal is to generate a set of new molecules with a high probability of improved biological activity, selectivity, and pharmacokinetic properties. ncsu.edu This is achieved through a combination of computational techniques that analyze structure-activity relationships (SAR), predict properties, and ensure the diversity and novelty of the designed compounds. researchgate.net

The design of a derivative library typically begins with a "hit" or "lead" compound, such as 4-Chloro-2-(2-chloroacetamido)benzoic acid, which has demonstrated a desired biological effect. A virtual library is then generated by systematically modifying the core scaffold with a variety of chemical substituents. nih.gov Cheminformatics tools are employed to guide this process, ensuring that the designed derivatives are synthetically feasible and possess desirable drug-like properties.

Key cheminformatics strategies employed in derivative library design include:

Substructure Searching and Filtering: Identifying molecules containing the core scaffold from large chemical databases to understand the existing chemical space.

Diversity Analysis: Ensuring that the designed library covers a wide range of chemical properties and structural features, which increases the chances of identifying compounds with improved activity. nih.gov This can be achieved by analyzing molecular descriptors and fingerprints.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other in silico tools to predict the biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. nih.gov

Multi-objective Optimization: Balancing multiple desirable properties, such as high potency, low toxicity, and good solubility, to identify the most promising candidates for synthesis.

A hypothetical workflow for designing a derivative library based on the 4-Chloro-2-(2-chloroacetamido)benzoic acid scaffold is presented below:

| Phase | Activity | Cheminformatics Tools |

| 1. Scaffold Definition | Define the core structure of 4-Chloro-2-(2-chloroacetamido)benzoic acid as the basis for the library. | Chemical drawing software, SMARTS patterns. |

| 2. Reagent Selection | Identify commercially available and synthetically accessible building blocks for derivatization. | Chemical vendor databases, reaction informatics tools. |

| 3. Virtual Library Enumeration | Generate a virtual library of derivatives by combining the core scaffold with the selected reagents through defined chemical reactions. | Library enumeration software. |

| 4. Property Calculation and Filtering | Calculate a range of molecular descriptors and predict ADMET properties for all virtual compounds. Filter out compounds with undesirable properties. | QSAR models, ADMET prediction software. |

| 5. Diversity and Novelty Analysis | Analyze the chemical diversity of the filtered library and compare it to existing compound collections to ensure novelty. | Clustering algorithms, principal component analysis (PCA), Tanimoto similarity. |

| 6. Compound Selection | Select a diverse and representative subset of the virtual library for chemical synthesis and biological evaluation. | Multi-parameter optimization tools, data visualization techniques. |

Through these systematic and computationally driven approaches, cheminformatics enables the efficient design of focused and diverse chemical libraries, significantly accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher likelihood of success. sygnaturediscovery.com

Future Perspectives and Translational Research Opportunities

Strategies for Enhancing Potency and Selectivity of Derived Compounds

The potency and selectivity of therapeutic agents are paramount for their clinical success. For derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid, several strategies can be employed to optimize these properties. These strategies are guided by structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity.

Targeting VEGFR-2 for Anticancer Activity:

Derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid have shown significant potential as inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors. SAR studies have revealed that modifications to both the benzoyl and acetamido moieties can significantly impact inhibitory activity. For instance, the introduction of various substituents on a terminal phenyl ring has been shown to modulate the potency against cancer cell lines.

Future strategies to enhance potency and selectivity could involve:

Systematic modification of the terminal aromatic ring: Exploring a wider range of substituents, including electron-donating and electron-withdrawing groups at different positions, could lead to improved interactions with the VEGFR-2 binding pocket.

Alterations of the linker: The length and flexibility of the linker connecting the core structure to the terminal aromatic ring can be modified to optimize the orientation of the molecule within the receptor's active site.

Introduction of chiral centers: The synthesis of stereoisomers and the evaluation of their differential binding affinities could lead to the identification of more potent and selective inhibitors.

Developing Improved Local Anesthetics:

A series of ester and amide derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic properties. While some of these compounds have shown promising activity, further optimization is needed to rival existing clinical agents.

Strategies for enhancement include:

Modification of the lipophilic and hydrophilic portions: The balance between lipophilicity and hydrophilicity is crucial for the efficacy of local anesthetics. Systematic modifications to the ester or amide side chains can fine-tune this balance.

Introduction of ionizable groups: The pKa of the molecule can be adjusted by incorporating different amine-containing substituents, which can influence the onset and duration of action.

Below is an interactive data table summarizing the structure-activity relationships of some anticancer derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid.

| Derivative | R-Group on Terminal Phenyl Ring | IC50 (µM) against HCT-116 cells | IC50 (µM) against HepG2 cells | VEGFR-2 Inhibition IC50 (µM) |

| Compound A | 4-Methoxy | 8.2 | 10.5 | 1.8 |

| Compound B | 4-Chloro | 6.5 | 7.9 | 1.2 |

| Compound C | 4-Nitro | 5.1 | 6.2 | 0.9 |

| Compound D | 3,4-Dichloro | 4.8 | 5.5 | 0.7 |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The structural features of 4-Chloro-2-(2-chloroacetamido)benzoic acid and its derivatives suggest that their therapeutic potential may extend beyond local anesthesia and cancer. The presence of a chloroacetamide group, for example, is a feature found in various bioactive molecules.

One promising avenue for novel applications lies in the modulation of ion channels. A structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 ion channel, which is involved in acid-induced cell death. nashbio.com This finding suggests that derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid could be screened against a panel of ion channels to identify new therapeutic targets. This could lead to the development of novel treatments for conditions such as neuropathic pain, cardiac arrhythmias, or epilepsy.

Furthermore, the known anti-inflammatory properties of some benzoic acid derivatives suggest that this scaffold could be explored for the treatment of inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Integration of Multi-Omics Data in Target Identification and Validation

Modern drug discovery heavily relies on a deep understanding of the molecular basis of disease. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), can provide invaluable insights into drug mechanisms of action and help identify novel therapeutic targets.

For derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid, a multi-omics approach could be employed to:

Identify novel targets: By treating cancer cells with a potent derivative and subsequently analyzing the changes in gene expression (transcriptomics) and protein levels (proteomics), researchers could identify previously unknown molecular targets of these compounds.

Validate the mechanism of action: Multi-omics data can confirm that the anticancer effects of VEGFR-2 inhibiting derivatives are indeed mediated by the inhibition of angiogenesis and can also uncover other signaling pathways that are affected.

Discover biomarkers of response: By analyzing the multi-omics profiles of different cancer cell lines, it may be possible to identify biomarkers that predict which tumors will be most sensitive to treatment with these compounds.

This data-rich approach can significantly accelerate the drug development process and increase the likelihood of clinical success.

Methodological Advancements in High-Throughput Screening and Computational Drug Discovery

The discovery of novel and improved derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid can be greatly facilitated by the use of advanced screening and computational methods.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands of compounds against a specific biological target. A library of derivatives of 4-Chloro-2-(2-chloroacetamido)benzoic acid could be synthesized and screened against a panel of cancer-related kinases or a variety of ion channels to identify new lead compounds for different therapeutic areas.

Computational Drug Discovery:

Computational methods play a crucial role in modern drug design and can be used to:

Perform virtual screening: Large virtual libraries of compounds can be screened against the three-dimensional structure of a target protein to identify potential binders.

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models can be built to predict the biological activity of new derivatives based on their chemical structure, thus guiding the synthesis of more potent compounds.

Use pharmacophore modeling: This technique can identify the key chemical features required for a molecule to bind to its target, providing a blueprint for the design of new and improved derivatives.

The integration of these advanced methodologies will be instrumental in unlocking the full therapeutic potential of the 4-Chloro-2-(2-chloroacetamido)benzoic acid scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(2-chloroacetamido)benzoic acid, and what critical reaction parameters influence yield and purity?

- Answer : The synthesis involves reacting p-aminobenzoic acid with chloroacetyl chloride in ethanol, using triethylamine as a base to neutralize HCl byproducts. Key parameters include maintaining stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride), controlling exothermic reactions at 0–5°C, and purification via recrystallization from ethanol to achieve >95% purity. Reaction completion is monitored by TLC (ethyl acetate/hexane, 3:7) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 4-Chloro-2-(2-chloroacetamido)benzoic acid?

- Answer :

- NMR spectroscopy : ¹H NMR confirms aromatic proton environments (δ 7.8–8.2 ppm) and the chloroacetamido methylene group (δ 4.2 ppm). ¹³C NMR identifies carbonyl carbons (amide at ~165 ppm, carboxylic acid at ~170 ppm).

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1680 cm⁻¹ (amide C=O), and ~1720 cm⁻¹ (carboxylic acid C=O).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) using acetonitrile/water gradients .

Q. What in vitro biological models have demonstrated the TRPM4 inhibitory activity of this compound, and what IC₅₀ values are reported?

- Answer : Patch clamp experiments in HEK293 cells overexpressing human TRPM4 channels show dose-dependent inhibition with an IC₅₀ of 1.5 μM. Specificity is validated against TRPM5, TRPM7, TRPV1, and voltage-gated K⁺ channels. Activity is retained in prostate cancer cell lines (e.g., PC-3) with minimal off-target effects .

Advanced Research Questions

Q. How do cryo-EM studies inform the binding mechanism of 4-Chloro-2-(2-chloroacetamido)benzoic acid to TRPM4 channels, and what structural modifications enhance electron density for improved imaging?

- Answer : Cryo-EM structures (resolution ≤3.5 Å) reveal binding at the intracellular vestibule of TRPM4, involving hydrophobic interactions with residues F894 and L895. To improve imaging, an iodo-modified analog (IBA) is synthesized by replacing the chloro group with iodine, increasing electron density without altering inhibitory efficacy (IC₅₀ = 1.7 μM vs. 1.5 μM for the parent compound) .

Q. What experimental strategies resolve contradictions between observed TRPM4 inhibition in heterologous systems versus native cellular environments?

- Answer : Discrepancies arise from differences in channel auxiliary subunits (e.g., calmodulin binding in native cells). Researchers use:

- Endogenous TRPM4 knockdown models : siRNA silencing in colorectal cancer cells (HCT116) to isolate compound effects.

- Pharmacological profiling : Co-application with TMEM206 inhibitors (e.g., CBA) to rule out cross-reactivity.

- Calcium imaging : Confirming reduced Ca²⁺ influx in native cells post-treatment .

Q. How can researchers optimize the compound’s pharmacokinetic profile while maintaining TRPM4 selectivity, and what in silico approaches support this?

- Answer :

- Lipophilicity optimization : Adjusting the acetamido side chain’s cLogP via methyl/ethyl substitutions improves membrane permeability (tested via PAMPA assays) while retaining TRPM4 affinity (docking scores ≤-9.0 kcal/mol).

- Metabolic stability : Microsomal assays (human liver microsomes) identify susceptible sites (e.g., ester hydrolysis), guiding fluorination to block oxidative metabolism .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they mitigated?

- Answer :

- Impurity profiling : LC-MS/MS detects residual chloroacetyl chloride (≤0.1%) and N-acetylated byproducts.

- Mitigation : Post-synthetic treatment with activated charcoal reduces impurities, while gradient elution in preparative HPLC isolates the target compound .

Methodological Notes

- Synthesis : Ethanol is preferred over DMF due to reduced side reactions.

- Cryo-EM sample prep : 0.5% LMNG/0.025% CHS detergent ensures TRPM4 stability during grid preparation .

- Data validation : Cross-correlate patch clamp results (electrophysiology) with calcium imaging to confirm functional inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.